Cas no 480-39-7 (Pinocembrin)

Pinocembrin 化学的及び物理的性質
名前と識別子
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- 5,7-DIHYDROXYFLAVANONE
- 5,7-DIHYDROXY-3'4'5'-FLAVANONE
- 5,7-DIHYDROXY-2-PHENYL-CHROMAN-4-ONE
- (s)-2,3-dihydro-5,7-dihydroxy-2-phenyl-4h-1-benzopyran-4-one
- 3-dihydro-5,7-dihydroxy-2-phenyl-(s)-4h-1-benzopyran-4-on
- dihydrochrysin
- galanginflavanone
- (2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
- (S)-Pinocembrin
- 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2S)-
- PINOCEMBRIN
- PinoceMbrin, froM Pinus cerebra
- PINOCEMBRINE
- (+)-Pinocembrin
- (2S)-pinocembrin
- Galangin flavanone
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2S)-
- (S)-5,7-dihydroxyflavanone
- (S)-5,7-dihydroxy-2-phenylchroman-4-one
- (2s)-5,7-dihydroxy-2-phenyl-2,3-dihydro-4h-chromen-4-one
- 8T7C8CH791
- Pinocembrin (6CI)
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-,
- NSC 43318
- UNII-8T7C8CH791
- Spectrum4_001765
- NSC43318
- HMS2205J20
- KBio1_001936
- SMR000232372
- 480-39-7
- Spectrum2_001670
- Pinocembrin, analytical standard, 95% (TLC), solid
- KBio2_002401
- (2S)-5,7-dihydroxy-2-phenyl-chroman-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-(-)-
- SPBio_001859
- CS-0009111
- KBio2_007537
- SpecPlus_000896
- BSPBio_003329
- URFCJEUYXNAHFI-ZDUSSCGKSA-N
- NSC 661207
- SDCCGMLS-0066749.P001
- HY-N0575
- SR-01000762561
- C09827
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (-)-
- AS-56293
- MLS000728654
- CHEBI:28157
- BDBM26667
- LMPK12140214
- MLS000697595
- KBio3_002549
- NCGC00178137-01
- BRD-K94689771-001-02-5
- XP162085
- (+)-pinocoembrin
- DTXSID3075412
- (2~{S})-5,7-bis(oxidanyl)-2-phenyl-2,3-dihydrochromen-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-
- SCHEMBL10026578
- Spectrum_001879
- Spectrum5_000349
- KBio2_004969
- Spectrum3_001635
- NSC661207
- KBioGR_002249
- CHEMBL399910
- Oprea1_508274
- s3941
- AKOS004111068
- SR-01000762561-3
- NSC 279005
- (2S)-5,7-dihydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- NSC-279005
- NSC-43318
- KBioSS_002406
- AC-34601
- CCG-39668
- DivK1c_006992
- A871991
- SB17302
- 4H-1-Benzopyran-4-one,3-dihydro-5,7-dihydroxy-2-phenyl-, (-)-
- rac-Pinocembrin
- FT-0630778
- Pinocembrin (racemic)
- BDBM243060
- (+/-)-pinocembrin
- AKOS015895182
- BRD-A84450718-001-01-4
- Q748200
- CS-0022812
- MFCD00017482
- HMS2267H13
- 5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one #
- 5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
- MEGxp0_000456
- DTXSID80285959
- PTP inhibitor, 4l
- CHEMBL70518
- ()-Pinocembrin
- SMR000440642
- MLS000877016
- NSC-661207
- ( inverted exclamation markA)-Pinocembrin
- FS-7859
- HMS3330B01
- NS00097243
- NSC279005
- (+/-)-5,7-Dihydroxyflavanone; NSC 43318
- DL-0108
- NCGC00180757-01
- SCHEMBL291899
- ACon1_000231
- HY-N2540
- 5,7-dihydroxy-2-phenylchroman-4-one
- 4H-1-Benzopyran-4-one,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-
- ()-5,7-Dihydroxyflavanone; NSC 43318
- AC-35131
- FT-0698458
- 68745-38-0
- (-)-Pinocembrin
- MLSMR
- BRD-K94689771-001-09-0
- DA-76897
- STL578139
- Pinocembrin
-
- MDL: MFCD00017482
- インチ: 1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1
- InChIKey: URFCJEUYXNAHFI-ZDUSSCGKSA-N
- ほほえんだ: O1C2=C([H])C(=C([H])C(=C2C(C([H])([H])[C@@]1([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])O[H]
計算された属性
- せいみつぶんしりょう: 256.073559g/mol
- ひょうめんでんか: 0
- XLogP3: 2.7
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 256.073559g/mol
- 単一同位体質量: 256.073559g/mol
- 水素結合トポロジー分子極性表面積: 66.8Ų
- 重原子数: 19
- 複雑さ: 337
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 256.25
- 互変異性体の数: 21
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 192-193°C
- ふってん: 511.1℃ at 760 mmHg
- フラッシュポイント: 199.3±23.6 °C
- PSA: 66.76000
- LogP: 2.80430
Pinocembrin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: 24/25
- ちょぞうじょうけん:室温貯蔵
Pinocembrin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T2992-100mg |
Pinocembrin |
480-39-7 | 100% | 100mg |
¥ 3490 | 2024-07-19 | |
Chemenu | CM162885-250mg |
(S)-5,7-Dihydroxy-2-phenylchroman-4-one |
480-39-7 | 95% | 250mg |
$304 | 2022-06-11 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P5239-50MG |
Pinocembrin |
480-39-7 | 95.0% | 50mg |
¥4269.09 | 2024-12-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2992-25 mg |
Pinocembrin |
480-39-7 | 100.00% | 25mg |
¥1700.00 | 2022-04-26 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1042-20mg |
Pinocembrin |
480-39-7 | HPLC≥98% | 20mg |
¥660元 | 2023-10-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP1107-20mg |
Pinocembrin |
480-39-7 | 98% | 20mg |
$35 | 2023-10-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P24300-20mg |
(+)-Pinocembrin |
480-39-7 | 20mg |
¥648.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03935-10mg |
(+)-Pinocembrin |
480-39-7 | 99% | 10mg |
¥804.0 | 2023-09-06 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4482-10mg |
Pinocembrin |
480-39-7 | 98% | 10mg |
¥810.00 | 2023-10-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4482-5mg |
Pinocembrin |
480-39-7 | 98% | 5mg |
¥540.00 | 2023-10-19 |
Pinocembrin サプライヤー
Pinocembrin 関連文献
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Peifen Yao,Yan Gao,Jesus Simal-Gandara,Mohamed A. Farag,Weijie Chen,Dongning Yao,Dominique Delmas,Zhejie Chen,Kunmeng Liu,Hao Hu,Jianbo Xiao,Xianglu Rong,Shengpeng Wang,Yuanjia Hu,Yitao Wang Food Funct. 2021 12 9527
-
Jun-Qing Zhang,Yong Wang,Hai-Long Li,Qi Wen,Hang Yin,Nian-Kai Zeng,Wei-Yong Lai,Na Wei,Shou-Qian Cheng,Sheng-Li Kang,Feng Chen,You-Bin Li Anal. Methods 2015 7 4919
-
Zong-Liang Sun,Yu-Zhen Zhang,Feng Zhang,Jia-Wei Zhang,Guo-Can Zheng,Ling Tan,Chong-Zhi Wang,Lian-Di Zhou,Qi-Hui Zhang,Chun-Su Yuan Food Funct. 2018 9 3807
-
Myoung Chong Song,Eun Ji Kim,Eunji Kim,Kris Rathwell,Sang-Jip Nam,Yeo Joon Yoon Nat. Prod. Rep. 2014 31 1497
-
5. The SOS Chromotest applied for screening plant antigenotoxic agents against ultraviolet radiationJ. L. Fuentes,A. García Forero,N. Quintero Ruiz,C. A. Prada Medina,N. Rey Castellanos,D. A. Franco Ni?o,D. A. Contreras García,Y. Córdoba Campo,E. E. Stashenko Photochem. Photobiol. Sci. 2017 16 1424
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6. Purity determination and uncertainty evaluation of a new certified reference material of PinocembrinLi Zhang,Yonghui Guo,Zhengzheng Zhou,Guanhua Du,Yang Lu Anal. Methods 2014 6 2699
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Yating Liu,Linrui Wu,Zixin Deng,Yi Yu RSC Adv. 2021 11 13919
-
Rui Cai,Shisheng Wang,Yu Meng,Qinggang Meng,Weijie Zhao Anal. Methods 2012 4 2388
-
Jian-Qiang Kong RSC Adv. 2015 5 62587
-
M. Cruz,P. Antunes,L. Paulo,A. M. Ferreira,A. Cunha,C. Almeida-Aguiar,R. Oliveira RSC Adv. 2016 6 49806
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavanones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavans Flavanones
- Flavonones
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Pinocembrinに関する追加情報
Pinocembrin (CAS No. 480-39-7): A Comprehensive Overview of Its Bioactive Properties and Recent Research Findings
Pinocembrin, a flavonoid derivative, is a naturally occurring compound with significant pharmacological interest. With the chemical formula C15H10O6, it is identified by the CAS number CAS No. 480-39-7 and has garnered attention for its diverse biological activities. This article delves into the structural characteristics, pharmacological effects, and the latest research developments surrounding Pinocembrin.
The structural framework of Pinocembrin is characterized by a flavanone backbone, which is a common motif in many bioactive flavonoids. This structure imparts unique chemical properties that contribute to its interaction with various biological targets. The presence of hydroxyl groups at specific positions enhances its solubility in water and facilitates its absorption in biological systems, making it an attractive candidate for therapeutic applications.
Recent studies have highlighted the anti-inflammatory properties of Pinocembrin. Research indicates that it can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings are particularly relevant in the context of chronic inflammatory diseases, where Pinocembrin has shown promise in preclinical models. The ability to modulate these pathways suggests that Pinocembrin could serve as a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, Pinocembrin has demonstrated significant antioxidant activity. Oxidative stress is a contributing factor in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Studies have shown that Pinocembrin can scavenge free radicals and protect cells from oxidative damage. This property makes it a valuable candidate for developing antioxidant-based therapies.
The neuroprotective potential of Pinocembrin has also been extensively studied. Emerging research suggests that it can protect against neurotoxicity induced by various agents, including amyloid-beta peptides associated with Alzheimer's disease. The mechanisms underlying this effect involve the modulation of neurotransmitter systems and the inhibition of apoptotic pathways. These findings are particularly exciting as they open up new avenues for the treatment of neurodegenerative disorders.
PINOCEMBRIN's role in cancer research is another area of active investigation. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells. This selective toxicity is attributed to its ability to disrupt key signaling pathways involved in cancer cell survival and proliferation. The identification of specific molecular targets for PINOCEMBRIN has provided insights into its potential as an anticancer agent.
The antimicrobial properties of PINOCEMBRIN have also been explored. Research indicates that it can inhibit the growth of various bacteria, fungi, and viruses. This broad-spectrum activity makes it a promising candidate for developing novel antimicrobial agents, particularly in the face of increasing antibiotic resistance.
The pharmacokinetics of PINOCEMBRIN have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Studies suggest that it is well-absorbed after oral administration and exhibits a moderate distribution throughout the body. Its metabolism primarily involves phase II conjugation reactions, which enhance its excretion via bile and urine. Understanding these pharmacokinetic properties is crucial for optimizing therapeutic dosing and minimizing potential side effects.
The synthetic pathways for producing PINOCEMBRIN have also been optimized to ensure high yield and purity. Biotechnological approaches, including microbial fermentation and enzymatic catalysis, have been employed to enhance production efficiency. These advancements are essential for scaling up production for both research and commercial applications.
The future directions for research on PINOCEMBRIN include exploring its potential in combination therapies with other drugs to enhance efficacy and reduce resistance development. Additionally, investigating its mechanisms of action at a molecular level will provide further insights into its therapeutic potential.

